molecular formula C15H14BrFN2O B1384619 5-Bromo-2-[1-[(4-fluorophenyl)-hydrazono]propyl]phenol CAS No. 885266-59-1

5-Bromo-2-[1-[(4-fluorophenyl)-hydrazono]propyl]phenol

Cat. No. B1384619
M. Wt: 337.19 g/mol
InChI Key: YBTPGAKOWHNJQJ-XMHGGMMESA-N
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Description

5-Bromo-2-[1-[(4-fluorophenyl)-hydrazono]propyl]phenol is a biochemical compound used for proteomics research . It has a molecular formula of C15H14BrFN2O and a molecular weight of 337.19 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-[1-[(4-fluorophenyl)-hydrazono]propyl]phenol are defined by its molecular structure. It has a molecular weight of 337.19 . Other properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.

Scientific Research Applications

Synthesis and Molecular Studies

  • Synthesis Techniques : Research has explored the synthesis of various compounds related to 5-Bromo-2-[1-[(4-fluorophenyl)-hydrazono]propyl]phenol. For instance, synthesis and characterization of fluorinated 1,5 – benzothiazepines and pyrazolines have been conducted, showing the formation of complex compounds with distinctive spectral data (Jagadhani et al., 2015).

  • Structural and Thermal Analyses : Studies involving copper(II) and oxido-vanadium(IV) complexes of similar phenolic compounds demonstrate the use of these materials in understanding metal complexation and thermolysis stages, contributing to insights in coordination chemistry (Takjoo et al., 2013).

  • Computational Studies : DFT (Density Functional Theory) computational studies have been conducted on closely related compounds, investigating molecular structures, electrostatic potential, and molecular orbital energies. These studies provide valuable insights into the electronic properties and potential applications of these compounds in ligand binding and metal complex formation (Tanak, 2019).

Applications in Metal Ion Analysis and Separation

  • Electrochemical Behavior : The electrochemical behavior of related azo compounds has been studied, providing insights into the electrode reaction mechanisms and potential applications in electrochemistry and sensor technology (Karaman & Menek, 2012).

  • Spectrophotometric Metal Determination : Spectrophotometric methods have been developed using similar phenolic compounds for the determination of chromium(III), demonstrating their potential in sensitive metal ion detection and analysis (Shijo & Sakai, 1986).

  • Microchip Separation of Metal Ions : The use of colorimetric metal chelating agents, closely related to 5-Bromo-2-[1-[(4-fluorophenyl)-hydrazono]propyl]phenol, has been demonstrated in the microchip separation and detection of toxic metal ions, indicating applications in environmental monitoring and analysis (Deng & Collins, 2003).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS provides information on the potential hazards of the compound, safe handling procedures, and emergency response measures.

properties

IUPAC Name

5-bromo-2-[(E)-C-ethyl-N-(4-fluoroanilino)carbonimidoyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrFN2O/c1-2-14(13-8-3-10(16)9-15(13)20)19-18-12-6-4-11(17)5-7-12/h3-9,18,20H,2H2,1H3/b19-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTPGAKOWHNJQJ-XMHGGMMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNC1=CC=C(C=C1)F)C2=C(C=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N\NC1=CC=C(C=C1)F)/C2=C(C=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-[1-[(4-fluorophenyl)-hydrazono]propyl]phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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